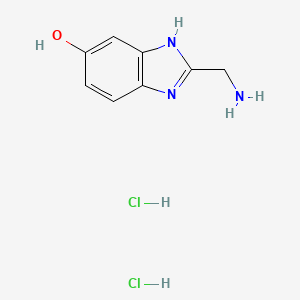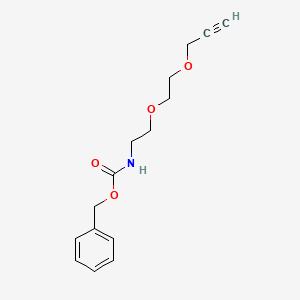
Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a propargyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as azides can react with the propargyl group under copper-catalyzed conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Triazoles (via Click Chemistry).
Scientific Research Applications
Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and Click Chemistry reactions.
Biology: In the development of bioactive molecules and probes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo Click Chemistry reactions, forming stable triazole linkages. This property makes it useful in the development of bioconjugates and molecular probes. The propargyl group reacts with azides to form triazoles, which are stable and bioorthogonal .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
N-benzylprop-2-yn-1-amine: Contains a benzyl group and a propargyl group but lacks the carbamate moiety.
2-(2-(prop-2-ynyloxy)ethoxy)ethanol: Similar structure but lacks the carbamate and benzyl groups.
Uniqueness
Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is unique due to its combination of a benzyl group, a carbamate group, and a propargyl ether moiety. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various scientific applications.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
benzyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C15H19NO4/c1-2-9-18-11-12-19-10-8-16-15(17)20-13-14-6-4-3-5-7-14/h1,3-7H,8-13H2,(H,16,17) |
InChI Key |
YEFSHCNERMYUST-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


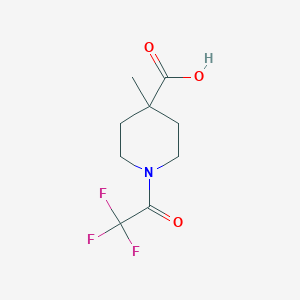
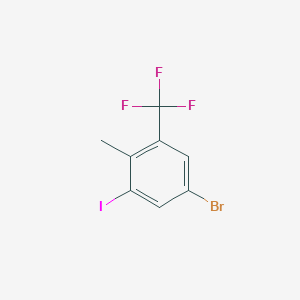

![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid](/img/structure/B13507671.png)
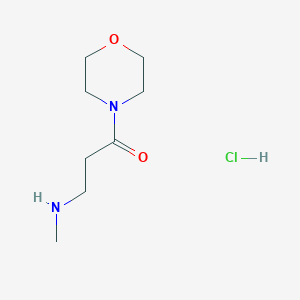
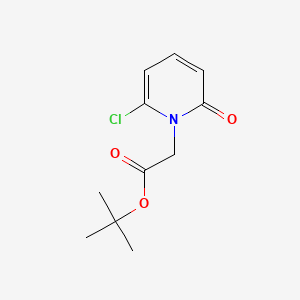
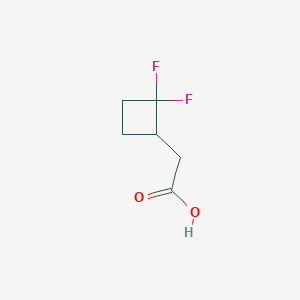
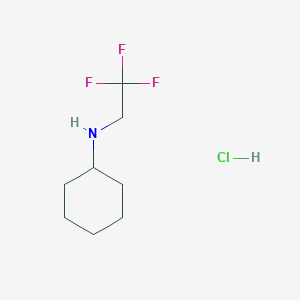
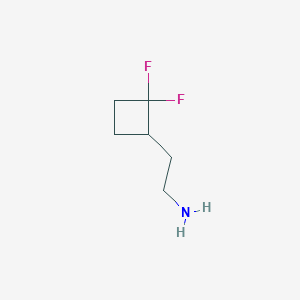
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
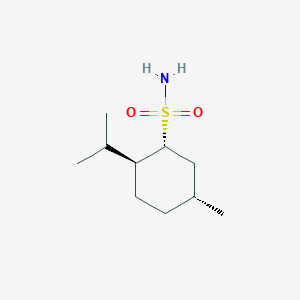
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
